molecular formula C9H13NO4S2 B13252714 (S)-3-Methyl-2-(thiophene-2-sulfonylamino)-butyric acid

(S)-3-Methyl-2-(thiophene-2-sulfonylamino)-butyric acid

Cat. No.: B13252714
M. Wt: 263.3 g/mol
InChI Key: NFORIPALKNQHIR-QMMMGPOBSA-N
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Description

(S)-3-Methyl-2-(thiophene-2-sulfonylamino)-butyricacid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science due to their interesting biological and physiological properties .

Preparation Methods

The synthesis of (S)-3-Methyl-2-(thiophene-2-sulfonylamino)-butyricacid can be achieved through various synthetic routes. One common method involves the reaction of thiophene-2-sulfonyl chloride with (S)-3-methyl-2-aminobutyric acid under appropriate reaction conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial production methods for thiophene derivatives often involve the cyclization of butane, butadiene, or butenes with sulfur. Laboratory-scale synthesis can also be performed by heating a mixture of sodium succinate and phosphorus trisulfide (P2S3), yielding thiophene derivatives .

Chemical Reactions Analysis

(S)-3-Methyl-2-(thiophene-2-sulfonylamino)-butyricacid undergoes various types of chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert sulfonyl groups to thiol groups.

    Substitution: Electrophilic substitution reactions are common for thiophene derivatives.

Scientific Research Applications

(S)-3-Methyl-2-(thiophene-2-sulfonylamino)-butyricacid has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-3-Methyl-2-(thiophene-2-sulfonylamino)-butyricacid involves its interaction with specific molecular targets and pathways. Thiophene derivatives can modulate various biological pathways, including enzyme inhibition and receptor binding. For example, some thiophene derivatives inhibit kinases, which are enzymes involved in cell signaling and regulation .

Comparison with Similar Compounds

(S)-3-Methyl-2-(thiophene-2-sulfonylamino)-butyricacid can be compared with other thiophene derivatives such as:

The uniqueness of (S)-3-Methyl-2-(thiophene-2-sulfonylamino)-butyricacid lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other thiophene derivatives.

Properties

Molecular Formula

C9H13NO4S2

Molecular Weight

263.3 g/mol

IUPAC Name

(2S)-3-methyl-2-(thiophen-2-ylsulfonylamino)butanoic acid

InChI

InChI=1S/C9H13NO4S2/c1-6(2)8(9(11)12)10-16(13,14)7-4-3-5-15-7/h3-6,8,10H,1-2H3,(H,11,12)/t8-/m0/s1

InChI Key

NFORIPALKNQHIR-QMMMGPOBSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CS1

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CS1

Origin of Product

United States

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